molecular formula C19H24N6 B6982326 1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6982326
M. Wt: 336.4 g/mol
InChI Key: RZKUIBDOTKWYEN-UHFFFAOYSA-N
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Description

1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class.

Properties

IUPAC Name

1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-14-7-3-4-8-16(14)24-19(9-5-6-10-19)12-20-17-15-11-23-25(2)18(15)22-13-21-17/h3-4,7-8,11,13,24H,5-6,9-10,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKUIBDOTKWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2(CCCC2)CNC3=C4C=NN(C4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides.

    Attachment of the 2-methylanilino group: This step involves the reaction of the intermediate with 2-methylaniline under suitable conditions.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl and anilino groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has shown potential as a kinase inhibitor, making it a candidate for cancer therapy. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases . The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as :

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, which can affect their biological activity and specificity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but include additional rings, which can enhance their potency and selectivity as kinase inhibitors.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.

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